((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with ethoxy and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach includes the esterification of 4-chlorobenzoic acid with an appropriate alcohol, followed by the introduction of the tetrahydrofuran ring through cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and cyclization processes, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzoyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: can be compared with similar compounds such as:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Various bromobenzoic acid derivatives
This compound .
Properties
IUPAC Name |
[(2R,3S)-3-(4-chlorobenzoyl)oxy-5-ethoxyoxolan-2-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O6/c1-2-26-19-11-17(29-21(25)14-5-9-16(23)10-6-14)18(28-19)12-27-20(24)13-3-7-15(22)8-4-13/h3-10,17-19H,2,11-12H2,1H3/t17-,18+,19?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUJLMZLJVMAZ-PAMZHZACSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.